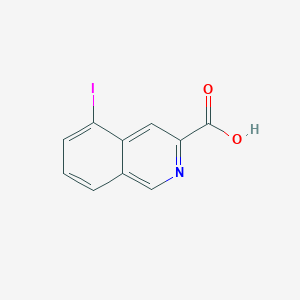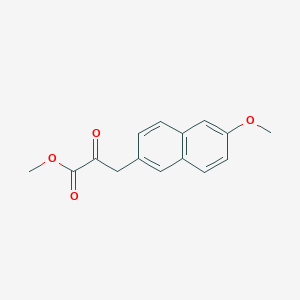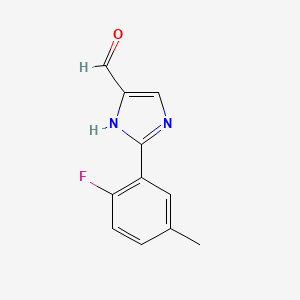
8-(Trifluoromethyl)isoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)isoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique biological activities and physical properties . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Métodos De Preparación
One common method is the radical trifluoromethylation of isoquinoline derivatives . This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical conditions. The reaction conditions often include the use of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile .
Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques, optimized for higher yields and purity .
Análisis De Reacciones Químicas
8-(Trifluoromethyl)isoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)isoquinoline-3-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)isoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can modulate various biological pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .
Comparación Con Compuestos Similares
8-(Trifluoromethyl)isoquinoline-3-carbonitrile can be compared with other fluorinated isoquinoline derivatives, such as:
8-Fluoroisoquinoline: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.
8-(Difluoromethyl)isoquinoline: Contains a difluoromethyl group, which affects its reactivity and biological activity compared to the trifluoromethyl derivative.
8-(Trifluoromethyl)quinoline: A structural isomer with the trifluoromethyl group on a quinoline ring instead of an isoquinoline ring, leading to different chemical behaviors and applications.
The uniqueness of this compound lies in its specific trifluoromethyl substitution on the isoquinoline ring, which imparts distinct chemical stability and biological activity .
Propiedades
Fórmula molecular |
C11H5F3N2 |
|---|---|
Peso molecular |
222.17 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-7-4-8(5-15)16-6-9(7)10/h1-4,6H |
Clave InChI |
IKJYQCCBLQABFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NC=C2C(=C1)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
![9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)







